molecular formula C13H22N2O4 B14591695 N-Acetyl-L-leucyl-L-proline CAS No. 61434-53-5

N-Acetyl-L-leucyl-L-proline

Cat. No.: B14591695
CAS No.: 61434-53-5
M. Wt: 270.32 g/mol
InChI Key: ZXQDYBJTDFUFSJ-QWRGUYRKSA-N
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Description

N-Acetyl-L-proline (CAS 68-95-1) is an acetylated derivative of the amino acid L-proline. It is a white to off-white crystalline powder with a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. Structurally, it consists of a pyrrolidine ring substituted with an acetyl group at the nitrogen and a carboxylic acid group at the 2-position . The compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and fine organic synthesis due to its role in stabilizing peptide conformations and enhancing bioavailability .

Key properties include:

  • Solubility: Soluble in water and polar organic solvents.
  • Conformation: Exhibits solvent-dependent isomerization of the carboxyl hydrogen, influencing its optical activity .
  • Safety: Generally non-hazardous but may cause mild irritation upon contact with skin or eyes .

Properties

CAS No.

61434-53-5

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H22N2O4/c1-8(2)7-10(14-9(3)16)12(17)15-6-4-5-11(15)13(18)19/h8,10-11H,4-7H2,1-3H3,(H,14,16)(H,18,19)/t10-,11-/m0/s1

InChI Key

ZXQDYBJTDFUFSJ-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-leucyl-L-proline can be synthesized through the acetylation of L-leucine and L-proline. One common method involves the use of acetic anhydride in an aqueous medium . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of specific N-acetyltransferases or the proteolytic degradation of N-acetylated proteins by specific hydrolases . These methods are optimized for large-scale production to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-L-proline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, hydrogen peroxide (for oxidation), and sodium borohydride (for reduction). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Modifications Molecular Formula Key Features
N-Acetyl-L-proline Acetyl group at N-terminal C₇H₁₁NO₃ Stabilizes peptide helices; used in drug design .
N-Methyl-L-proline Methyl group at N-terminal C₆H₁₁NO₂ Alters ring puckering; impacts collagen synthesis .
N-Butyryl-L-proline Butyryl group at N-terminal C₉H₁₅NO₃ Longer acyl chain enhances lipophilicity; used in prodrug formulations .
N-Acetyl-4-hydroxy-L-proline Acetyl + hydroxyl group at 4-position C₇H₁₁NO₄ Hydroxylation improves water solubility; critical in collagen stability .

Physicochemical Properties

Property N-Acetyl-L-proline N-Methyl-L-proline N-Butyryl-L-proline
Molecular Weight 157.17 g/mol 129.16 g/mol 201.22 g/mol
Melting Point ~215°C ~260°C Not reported
LogP -0.7 -1.2 ~1.5 (estimated)
Optical Activity [α]D = +50° (H₂O) [α]D = -30° (H₂O) Not reported

Key Research Findings

  • Conformational Studies : N-Acetyl-L-proline exhibits solvent-dependent cis/trans isomerism, critical for its role in peptide folding .
  • Functional Versatility : Acyl chain length (acetyl vs. butyryl) directly correlates with lipophilicity and bioactivity, enabling tailored applications in drug design .

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